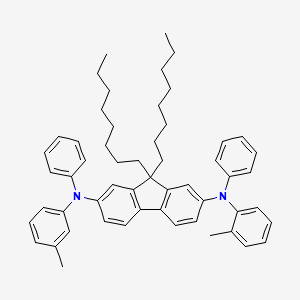![molecular formula C30H39O4P B12294840 tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
tris[2-(2-methylpropyl)phenyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(2-methylpropyl)phenyl] phosphate is an organophosphate compound with the molecular formula C30H39O4P. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its high thermal stability and effectiveness in reducing flammability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2-methylpropyl)phenyl] phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which then reacts with additional phenol derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2-methylpropyl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Tris[2-(2-methylpropyl)phenyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and coatings.
Mechanism of Action
The mechanism of action of tris[2-(2-methylpropyl)phenyl] phosphate involves its ability to interfere with the combustion process. The compound releases phosphoric acid derivatives upon heating, which act as flame inhibitors by promoting the formation of a char layer on the material’s surface. This char layer acts as a barrier, preventing further combustion and reducing the release of flammable gases.
Comparison with Similar Compounds
Similar Compounds
- Tris[4-(2-methylpropyl)phenyl] phosphate
- Tris[2-ethylhexyl] phosphate
- Tris[2-(2-methylethyl)phenyl] phosphate
Uniqueness
Tris[2-(2-methylpropyl)phenyl] phosphate is unique due to its specific molecular structure, which provides a balance between thermal stability and flame retardant efficiency. Compared to similar compounds, it offers superior performance in high-temperature applications and is less likely to degrade under prolonged heat exposure.
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, enhancing material safety and performance.
Properties
Molecular Formula |
C30H39O4P |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
tris[2-(2-methylpropyl)phenyl] phosphate |
InChI |
InChI=1S/C30H39O4P/c1-22(2)19-25-13-7-10-16-28(25)32-35(31,33-29-17-11-8-14-26(29)20-23(3)4)34-30-18-12-9-15-27(30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3 |
InChI Key |
DWMQNAXUFKJJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC(C)C)OC3=CC=CC=C3CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


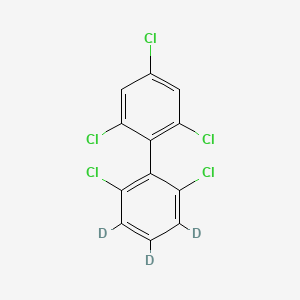
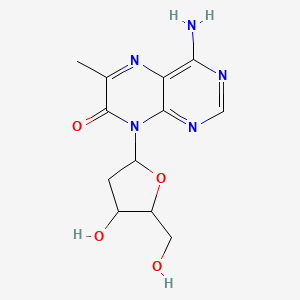
![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)
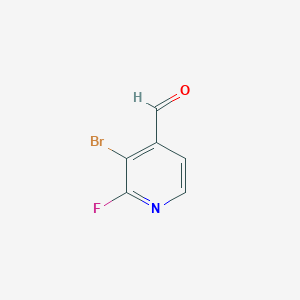
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
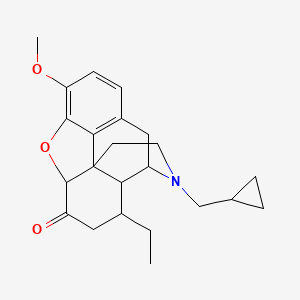
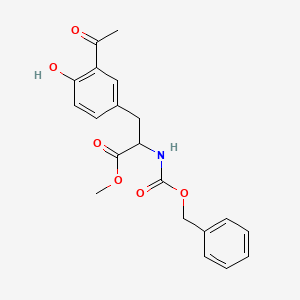
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
